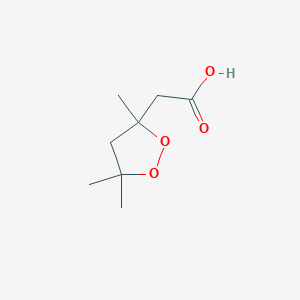
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is a chemical compound known for its unique structure and properties. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction is catalyzed by acids and results in the formation of the dioxolane ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with distinct chemical properties.
Uniqueness: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is unique due to its specific substituents and the resulting chemical behavior. Its trimethyl groups confer distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
175410-42-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(3,5,5-trimethyldioxolan-3-yl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)5-8(3,12-11-7)4-6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
CNVUHQZEKYMJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)(C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















